molecular formula C18H12BrN3O2 B3510098 1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde

1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde

Cat. No.: B3510098
M. Wt: 382.2 g/mol
InChI Key: YHQDBFJNEZSSES-UHFFFAOYSA-N
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Description

1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde is a hybrid heterocyclic compound featuring an indole core substituted at the 3-position with a carbaldehyde group and at the 1-position with a 1,2,4-oxadiazole ring bearing a 4-bromophenyl moiety. The indole scaffold is widely recognized for its pharmacological relevance, while the 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions. Synthetic routes for analogous compounds (e.g., substituted indole-3-carbaldehydes) often involve condensation reactions of aldehydes with amines or heterocyclic precursors, followed by purification via silica gel chromatography .

Properties

IUPAC Name

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O2/c19-14-7-5-12(6-8-14)18-20-17(24-21-18)10-22-9-13(11-23)15-3-1-2-4-16(15)22/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQDBFJNEZSSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=NC(=NO3)C4=CC=C(C=C4)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

    Oxidation: 1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carboxylic acid.

    Reduction: 1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde depends on its specific application:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde and related compounds:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound Indole-3-carbaldehyde + oxadiazole 4-Bromophenyl, methyl bridge ~427* Aldehyde, oxadiazole, Br High lipophilicity (Br), reactive aldehyde
1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine Piperazine + oxadiazole 4-Fluorophenyl, sulfonyl styryl 366.44 Sulfonyl, fluorophenyl, piperazine Electron-withdrawing sulfonyl, lower lipophilicity (F)
PSN375963 Pyridine + oxadiazole 4-Butylcyclohexyl Not reported Pyridine, alkylcyclohexyl Bulky substituent, likely improved CNS penetration
PSN632408 Piperidine + oxadiazole Pyridinyl, morpholino ester Not reported Ester, morpholino Ester group for prodrug potential
Patent Compound (EP 2024) Imidazolidinedione + oxadiazole Trifluoromethyl, isobutylsulfonyl, morpholinoethyl >500 Trifluoromethyl, sulfonyl, morpholino High polarity (CF3), formulation-friendly

*Estimated based on bromine’s atomic mass (~80 vs. fluorine’s ~19 in ).

Key Observations:

Functional Group Diversity : The aldehyde group in the target compound offers reactivity for further derivatization (e.g., Schiff base formation), unlike the sulfonyl or ester groups in .

Structural Complexity: The patent compound includes trifluoromethyl and morpholino groups, which may improve binding specificity to hydrophobic pockets or modulate pharmacokinetics.

Biological Relevance : While the target compound’s indole-oxadiazole hybrid is unique, oxadiazole-pyridine/piperidine analogs (e.g., PSN375963, PSN632408) are often explored for GPCR modulation .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for substituted indole-3-carbaldehydes, such as Knoevenagel condensation or oxadiazole ring formation via cyclization of amidoximes .
  • Thermal Stability : reports melting points for structurally simpler indole derivatives (179–202°C for bromo/chloro analogs), suggesting the target compound may exhibit similar stability.
  • Pharmacological Potential: Oxadiazoles in are associated with cannabinoid receptor (e.g., AM251) and ion channel modulation. The bromophenyl group in the target compound may confer affinity for hydrophobic receptor domains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}indole-3-carbaldehyde

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